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Compound of Interest

Compound Name:
(1S,2S)-cyclopropane-1,2-

dicarboxylic acid

Cat. No.: B117036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1S,2S)-
cyclopropane-1,2-dicarboxylic acid, a chiral building block of significant interest in medicinal

chemistry and materials science. The unique conformational constraints imposed by the

cyclopropane ring, combined with the presence of two carboxylic acid moieties, result in a

distinct spectroscopic signature. This document outlines the available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed

experimental protocols for acquiring such spectra.

Data Presentation
The following sections summarize the key spectroscopic data for (1S,2S)-cyclopropane-1,2-
dicarboxylic acid. While mass spectrometry data is readily available, specific, experimentally-

derived peak lists for NMR and IR are not consistently reported in publicly accessible

databases. Therefore, the NMR and IR data presented below are based on characteristic

chemical shift and frequency ranges for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of (1S,2S)-cyclopropane-
1,2-dicarboxylic acid. The trans-configuration of the carboxylic acid groups and the rigid

cyclopropane ring lead to a predictable set of signals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b117036?utm_src=pdf-interest
https://www.benchchem.com/product/b117036?utm_src=pdf-body
https://www.benchchem.com/product/b117036?utm_src=pdf-body
https://www.benchchem.com/product/b117036?utm_src=pdf-body
https://www.benchchem.com/product/b117036?utm_src=pdf-body
https://www.benchchem.com/product/b117036?utm_src=pdf-body
https://www.benchchem.com/product/b117036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals for the cyclopropyl methine and

methylene protons, as well as a characteristic downfield signal for the acidic carboxylic acid

protons. The chemical shifts are influenced by the diamagnetic anisotropy of the cyclopropane

ring, which typically shifts the signals of ring protons upfield compared to their acyclic

counterparts.

Proton Assignment
Expected Chemical

Shift (δ) [ppm]
Expected Multiplicity Notes

-COOH 10.0 - 13.0 Singlet (broad)

The chemical shift is

highly dependent on

solvent and

concentration.

CH (methine) 1.5 - 2.5 Multiplet
Trans to the other

methine proton.

CH₂ (methylene) 0.5 - 1.5 Multiplet

Diastereotopic protons

will likely show

complex splitting.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will display signals for the carboxylic acid carbons and the two distinct

carbons of the cyclopropane ring.

Carbon Assignment
Expected Chemical Shift (δ)

[ppm]
Notes

-COOH 170 - 185
The exact shift depends on the

solvent and hydrogen bonding.

CH (methine) 20 - 35

CH₂ (methylene) 10 - 25

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
The IR spectrum of (1S,2S)-cyclopropane-1,2-dicarboxylic acid is dominated by the

characteristic absorptions of the carboxylic acid functional groups.

Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity Notes

O-H stretch 3300 - 2500 Strong, Broad

The broadness is due

to hydrogen bonding

between the

carboxylic acid

groups.

C-H stretch

(cyclopropane)
3100 - 3000 Medium

C=O stretch 1725 - 1680 Strong

The position can be

influenced by

dimerization through

hydrogen bonding.

C-O stretch 1320 - 1210 Strong

O-H bend
1440 - 1395 and 950 -

910
Medium, Broad

Mass Spectrometry (MS)
The mass spectrum of trans-1,2-cyclopropanedicarboxylic acid, which is identical to that of the

(1S,2S) enantiomer, has been reported in the NIST WebBook. The data below is based on the

electron ionization (EI) mass spectrum.
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m/z Relative Intensity (%) Possible Fragment

41 100.0 C₃H₅⁺

85 85.1 [M - COOH]⁺

39 78.7 C₃H₃⁺

84 59.6 [M - H₂O - CO]⁺ or [C₄H₄O₂]⁺

130 17.0 [M]⁺ (Molecular Ion)

45 14.9 [COOH]⁺

112 12.8 [M - H₂O]⁺

55 12.8 C₄H₇⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for (1S,2S)-
cyclopropane-1,2-dicarboxylic acid.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of (1S,2S)-cyclopropane-1,2-dicarboxylic acid into a clean,

dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄).

The choice of solvent may depend on the solubility of the sample and the desired resolution

of the acidic proton signal.

Vortex the mixture until the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

If any solid particles are present, filter the solution through a small plug of glass wool in the

pipette.
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Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

¹H NMR Acquisition:

Spectrometer: A 400 MHz or higher field spectrometer is recommended.

Pulse Program: Standard single-pulse acquisition.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

Spectral Width: A range of -2 to 14 ppm is typically sufficient.

Referencing: The solvent peak is used as an internal reference.

¹³C NMR Acquisition:

Spectrometer: A 100 MHz or higher field spectrometer.

Pulse Program: Standard proton-decoupled single-pulse acquisition.

Number of Scans: 1024 or more scans may be necessary due to the lower natural

abundance of ¹³C and the potential for long relaxation times of the quaternary carboxyl

carbons.

Relaxation Delay: 2-5 seconds.

Spectral Width: A range of 0 to 200 ppm.

Referencing: The solvent peak is used as an internal reference.

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at

least 2-3 hours to remove any adsorbed water. Store the dried KBr in a desiccator.
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In an agate mortar, grind 1-2 mg of the solid (1S,2S)-cyclopropane-1,2-dicarboxylic acid
sample.

Add approximately 100-200 mg of the dried KBr to the mortar.

Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several

minutes to ensure a homogenous distribution and reduce particle size.

Transfer the resulting fine powder to a pellet-pressing die.

Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes

to form a transparent or translucent pellet.

Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer.

FTIR Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmission.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of a pure KBr pellet or an empty sample compartment

should be collected prior to sample analysis.

Mass Spectrometry (GC-MS with Derivatization)
Due to the low volatility of dicarboxylic acids, derivatization is typically required for Gas

Chromatography-Mass Spectrometry (GC-MS) analysis. Silylation is a common method.

Sample Preparation and Derivatization (Silylation):

Accurately weigh 1-5 mg of the sample into a reaction vial.
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Ensure the sample is completely dry, as silylation reagents are moisture-sensitive. This can

be achieved by drying under a stream of nitrogen or in a vacuum oven.

Add an appropriate volume of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve

the sample.

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

trimethylchlorosilane (TMCS) as a catalyst, in excess to the dissolved sample.

Tightly cap the vial and heat the mixture at 70-80°C for 1-2 hours to ensure complete

derivatization.

Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Acquisition:

Gas Chromatograph:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Inlet Temperature: 250-280°C.

Injection Mode: Splitless.

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

Oven Program: Start at a suitable initial temperature (e.g., 60°C), hold for 1-2 minutes,

then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Mass Range: Scan from m/z 35 to 400.
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Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

solid organic compound like (1S,2S)-cyclopropane-1,2-dicarboxylic acid.

General Workflow for Spectroscopic Analysis

Solid Sample
((1S,2S)-cyclopropane-
1,2-dicarboxylic acid)
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General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of (1S,2S)-Cyclopropane-1,2-
dicarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117036#spectroscopic-data-for-1s-2s-cyclopropane-
1-2-dicarboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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